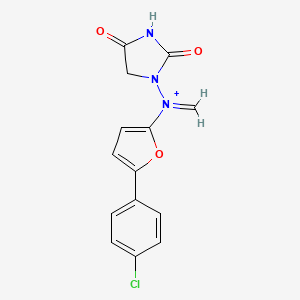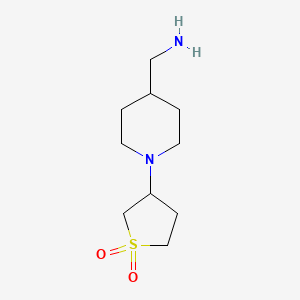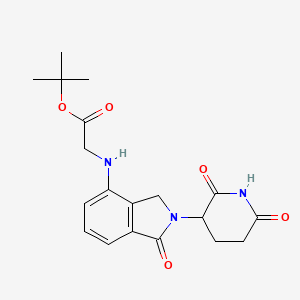
tert-Butyl (2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)glycinate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a piperidinyl ring, and an isoindolinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)glycinate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidinyl Ring: The piperidinyl ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Isoindolinone Moiety: This step involves the reaction of the piperidinyl intermediate with phthalic anhydride or its derivatives to form the isoindolinone structure.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced through a tert-butylation reaction using tert-butyl chloride and a suitable base.
Glycinate Formation: The final step involves the reaction of the intermediate with glycine or its derivatives to form the glycinate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
tert-Butyl (2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s structure by reducing carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
tert-Butyl (2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)glycinate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers use the compound to study its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.
作用機序
The mechanism of action of tert-Butyl (2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Shares the piperidinyl and tert-butyl groups but lacks the isoindolinone moiety.
tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate: Contains a pyridine ring instead of the isoindolinone structure.
tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate: Features a tetrahydrothiopyran ring instead of the piperidinyl ring.
Uniqueness
tert-Butyl (2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)glycinate is unique due to its combination of the piperidinyl ring, isoindolinone moiety, and glycinate ester. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
特性
分子式 |
C19H23N3O5 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
tert-butyl 2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]acetate |
InChI |
InChI=1S/C19H23N3O5/c1-19(2,3)27-16(24)9-20-13-6-4-5-11-12(13)10-22(18(11)26)14-7-8-15(23)21-17(14)25/h4-6,14,20H,7-10H2,1-3H3,(H,21,23,25) |
InChIキー |
BUHOTDZCWVMTLT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



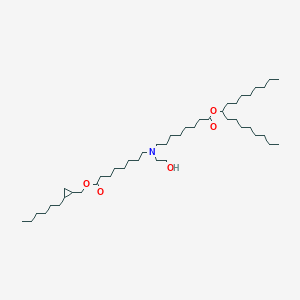
![2-(5-Methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)-2-(4-methylphenyl)acetaldehyde](/img/structure/B15280258.png)
![tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B15280264.png)
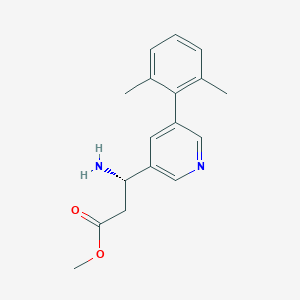
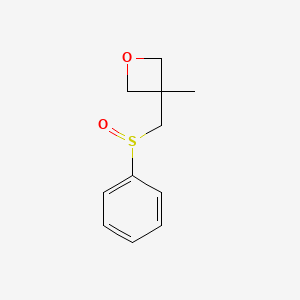
![[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride](/img/structure/B15280299.png)
![Methyl 1H,3H-benzo[e][1,3,4]oxathiazine-7-carboxylate 2,2-dioxide](/img/structure/B15280306.png)

![4-({3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl methyl ether](/img/structure/B15280313.png)

